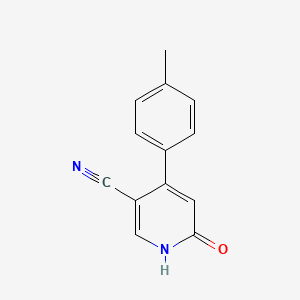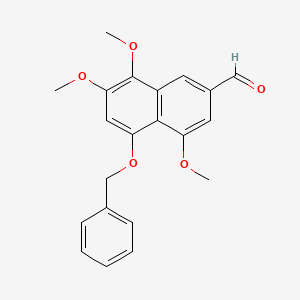![molecular formula C19H21N3O2 B14205788 N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea CAS No. 827612-61-3](/img/structure/B14205788.png)
N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea is a synthetic organic compound that features an indole moiety, a hydroxy group, and a phenylurea structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Hydroxy Group Introduction: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Urea Formation: The final step involves the reaction of the hydroxy-indole derivative with phenyl isocyanate to form the phenylurea structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
科学的研究の応用
N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
類似化合物との比較
Similar Compounds
N-(1-Hydroxy-3-indolyl)-N’-phenylurea: Lacks the methyl group on the indole ring.
N-(1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl)-N’-methylurea: Contains a methyl group on the urea nitrogen.
Uniqueness
N-[1-Hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-N’-phenylurea is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
特性
CAS番号 |
827612-61-3 |
|---|---|
分子式 |
C19H21N3O2 |
分子量 |
323.4 g/mol |
IUPAC名 |
1-[1-hydroxy-3-(5-methyl-1H-indol-3-yl)propan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C19H21N3O2/c1-13-7-8-18-17(9-13)14(11-20-18)10-16(12-23)22-19(24)21-15-5-3-2-4-6-15/h2-9,11,16,20,23H,10,12H2,1H3,(H2,21,22,24) |
InChIキー |
OXSMUPDKJIOTBW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC=C2CC(CO)NC(=O)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


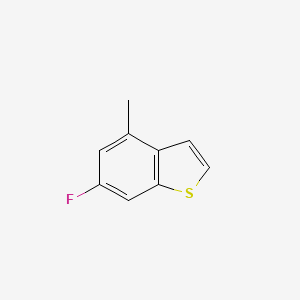
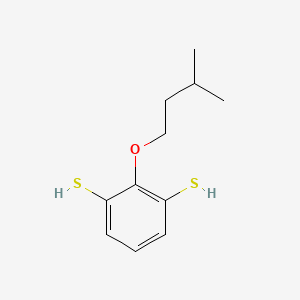
![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)

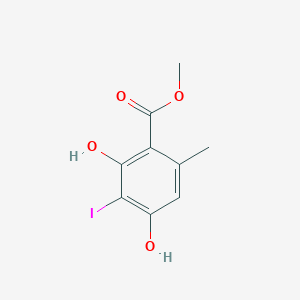
![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
![3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane](/img/structure/B14205740.png)
![4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid](/img/structure/B14205742.png)
methanone](/img/structure/B14205748.png)
![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-3,7,11-tripropanoic acid, tris(1,1-dimethylethyl) ester](/img/structure/B14205750.png)
![9-(3-(1H-benzo[d][1,2,3]triazol-1-yl)-2-hydroxypropyl)-2-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B14205751.png)
![N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14205756.png)
